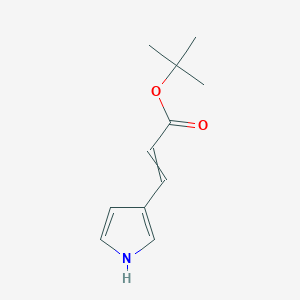
(E)-tert-butyl3-(1H-pyrrol-3-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(1H-pyrrol-3-yl)prop-2-enoate: is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing (E)-tert-butyl3-(1H-pyrrol-3-yl)acrylate involves the esterification of 3-(1H-pyrrol-3-yl)prop-2-enoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, this compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 3-(1H-pyrrol-3-yl)prop-2-enoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4). The major products of reduction are the corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
科学研究应用
Chemistry:
Biology and Medicine:
Drug Development: This compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of biologically active molecules.
Industry:
作用机制
The mechanism by which (E)-tert-butyl3-(1H-pyrrol-3-yl)acrylate exerts its effects is primarily through its interactions with various molecular targets. The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
tert-Butyl acrylate: Similar in structure but lacks the pyrrole ring, making it less versatile in biological applications.
tert-Butyl 4-(1H-pyrrol-3-yl)butanoate: Another pyrrole derivative but with a longer carbon chain, which can affect its reactivity and applications.
Uniqueness:
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
tert-butyl 3-(1H-pyrrol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)5-4-9-6-7-12-8-9/h4-8,12H,1-3H3 |
InChI 键 |
VHHOANRGJDNEQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C=CC1=CNC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1H-tetrazol-5-yl)-imidazo-[1,2-a]-quinoxaline-2-carboxamide](/img/structure/B8275018.png)
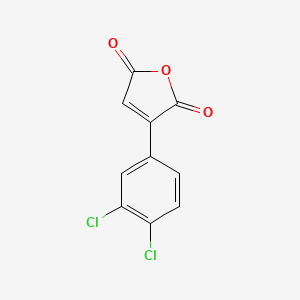
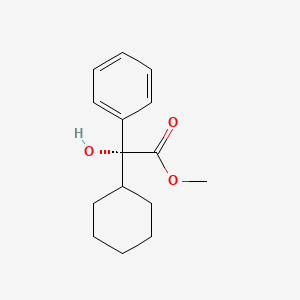
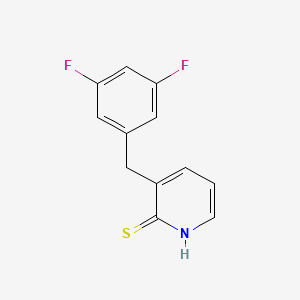
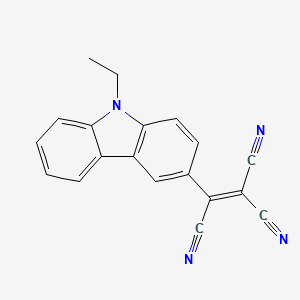
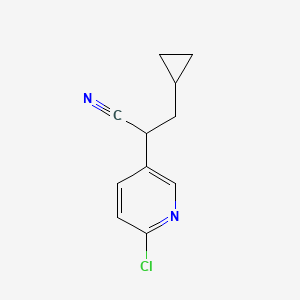
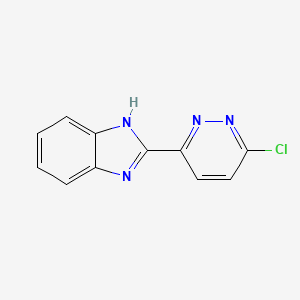
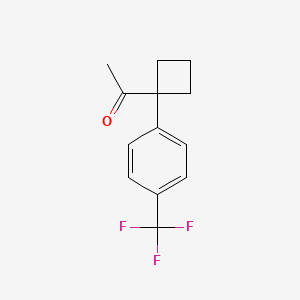
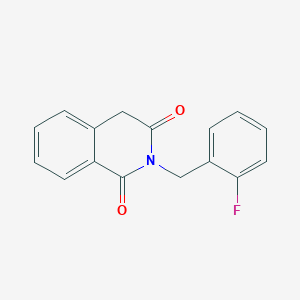
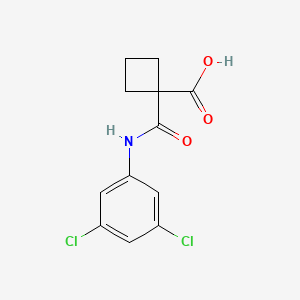
![3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8275080.png)
![2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one](/img/structure/B8275092.png)


